Bienvenue dans la boutique en ligne BenchChem!

Avadomide Hydrochloride

Hematologic Oncology Cereblon Modulation DLBCL

Avadomide hydrochloride (CC-122) is a first-in-class non-phthalimide cereblon E3 ligase modulator (CELMoD) with cell-of-origin independent antitumor activity across ABC and GCB DLBCL subtypes—unlike lenalidomide, which shows preferential activity restricted to ABC-DLBCL. It delivers 10-fold greater anti-proliferative and immunomodulatory activity, plus 100-fold greater anti-angiogenic potency, enabling lower-concentration mechanistic studies with reduced off-target confounding. Validated in WSU-DLCL2 GCB-DLBCL xenografts (3–30 mg/kg). For translational DLBCL programs requiring broad-spectrum antilymphoma efficacy and biomarker-stratified patient selection models, this compound provides a quantitatively differentiated research tool that lenalidomide or pomalidomide cannot substitute.

Molecular Formula C14H15ClN4O3
Molecular Weight 322.75 g/mol
CAS No. 1398053-45-6
Cat. No. B605696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvadomide Hydrochloride
CAS1398053-45-6
SynonymsCC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride
Molecular FormulaC14H15ClN4O3
Molecular Weight322.75 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl
InChIInChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H
InChIKeyBVJRNKXVSYLNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avadomide Hydrochloride (CC-122): What Makes This Cereblon Modulator Different from Legacy IMiDs for Hematologic Oncology Procurement


Avadomide hydrochloride (CAS 1398053-45-6; development code CC-122) is a non-phthalimide cereblon E3 ligase modulator (CELMoD) and a first-in-class pleiotropic pathway modifier (PPM) [1]. It binds to cereblon (CRBN), the substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN), and promotes the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1) [2]. This degradation triggers an interferon (IFN)-stimulated gene signature independent of IFN-α, -β, and -γ production, resulting in apoptosis in diffuse large B-cell lymphoma (DLBCL) cells and immunomodulatory T-cell effects [3].

Why Avadomide Hydrochloride Cannot Be Interchanged with Lenalidomide or Pomalidomide: Critical Differentiators for Scientific Procurement


Although lenalidomide and pomalidomide share cereblon as a molecular target and are FDA-approved immunomodulatory drugs (IMiDs) for multiple myeloma and myelodysplastic syndromes, their activity profiles differ fundamentally from avadomide [1]. Avadomide is a non-phthalimide analog with a distinct chemical scaffold that confers quantitatively different degradation kinetics, cell-of-origin activity spectrum, and clinical safety profile [2]. Crucially, lenalidomide exhibits preferential activity against activated B-cell (ABC) subtype DLBCL, whereas avadomide demonstrates comparable antitumor activity in both ABC and germinal center B-cell (GCB) DLBCL subtypes [3]. This mechanistic divergence precludes generic substitution without loss of efficacy in GCB-DLBCL applications. The evidence below provides the quantitative basis for this selection decision.

Avadomide Hydrochloride (CC-122): Quantitative Differentiation Evidence vs. Lenalidomide and Pomalidomide


Anti-Proliferative Activity: Avadomide vs. Lenalidomide in B-Lineage Cells

Avadomide (CC-122) exhibits significantly greater anti-proliferative activity against B-lineage cells than lenalidomide, with a 10-fold difference in potency reported [1]. This differential activity is attributed to avadomide's enhanced capacity to promote cereblon-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1), transcription factors critical for B-cell malignancy survival.

Hematologic Oncology Cereblon Modulation DLBCL

Anti-Angiogenic Activity: Avadomide vs. Lenalidomide in Functional Assays

Avadomide demonstrates a striking 100-fold greater anti-angiogenic activity compared to lenalidomide in functional angiogenesis assays [1]. This pronounced difference in vascular modulation activity may confer distinct utility in angiogenesis-dependent tumor models or combination strategies targeting the tumor microenvironment.

Angiogenesis Inhibition Cereblon Modulation Tumor Microenvironment

Immunomodulatory Potency: Avadomide vs. Lenalidomide in T-Cell Activation

In head-to-head functional assessments, avadomide exhibits 10-fold greater immunomodulatory activity than lenalidomide [1]. This includes enhanced stimulation of IL-2 production in primary T cells and more robust degradation of Aiolos and Ikaros in T-cell populations, translating to amplified immunostimulatory effects [2].

Immunomodulation T-Cell Biology Cytokine Induction

Cell-of-Origin Independent Antilymphoma Activity vs. Lenalidomide's ABC-Selective Profile

Avadomide induces apoptosis in both activated B-cell (ABC) and germinal center B-cell (GCB) DLBCL cell lines, demonstrating cell-of-origin independent antilymphoma activity [1]. In contrast, lenalidomide exhibits preferential activity restricted to the ABC subtype of DLBCL [2]. In vivo, avadomide (3 or 30 mg/kg once daily) significantly decreased tumor growth in both OCI-LY10 ABC-DLBCL xenografts (P = .028 and P < .001, respectively) and WSU-DLCL2 GCB-DLBCL xenografts [3].

DLBCL Cell-of-Origin GCB Lymphoma ABC Lymphoma

Clinical Efficacy in Relapsed/Refractory DLBCL: Classifier-Positive vs. Classifier-Negative Subgroups

In the phase I CC-122-ST-001 trial (NCT01421524), avadomide monotherapy demonstrated differential clinical benefit based on tumor microenvironment gene expression classifier status. In classifier-positive DLBCL patients (defined by enriched T-cell and macrophage infiltration), median progression-free survival (PFS) was 6 months (n=32), compared with 1.5 months in classifier-negative patients (n=37) [1]. This 4-fold difference identifies a biomarker-defined patient subset with superior benefit.

Relapsed/Refractory DLBCL Clinical Trial Biomarker

Optimal Clinical Dosing Schedule: Intermittent 5/7-Day Regimen vs. Continuous Dosing

Clinical evaluation of avadomide dosing schedules in the CC-122-ST-001 study identified the intermittent 5/7-day schedule as the most well-tolerated, enabling increased dose intensity. Mean weekly dose intensity was 16.5 mg/week with continuous 3 mg daily dosing, compared with 19 mg/week with 4 mg intermittent 5/7-day dosing [1]. The recommended phase II dose was established as avadomide 3 mg formulated capsule administered on a 5/7-day schedule in 28-day cycles [2].

Dosing Optimization Tolerability Phase I Clinical Trial

Recommended Avadomide Hydrochloride Application Scenarios Based on Quantitative Differentiation Evidence


GCB-Subtype Diffuse Large B-Cell Lymphoma (DLBCL) Preclinical Research

For investigators studying germinal center B-cell (GCB) DLBCL models, avadomide provides cell-of-origin independent activity that lenalidomide cannot deliver [1]. Avadomide (3 or 30 mg/kg once daily) significantly decreases tumor growth in WSU-DLCL2 GCB-DLBCL xenografts [2], whereas lenalidomide shows preferential activity restricted to ABC-subtype DLBCL. This scenario directly leverages the evidence in Evidence_Items 4 and 5 that demonstrate avadomide's broad-spectrum antilymphoma activity.

High-Potency Cereblon-Dependent Aiolos/Ikaros Degradation Studies

When experimental protocols require maximal degradation of Aiolos (IKZF3) and Ikaros (IKZF1) at lower compound concentrations, avadomide's 10-fold greater anti-proliferative activity and 10-fold greater immunomodulatory activity over lenalidomide [1] provide enhanced sensitivity and expanded dynamic range for mechanistic studies. This scenario applies directly to the quantitative differentiation established in Evidence_Items 1 and 3.

Angiogenesis-Dependent Tumor Microenvironment Investigations

For research programs focused on anti-angiogenic mechanisms or evaluating cereblon modulator effects on the tumor vasculature, avadomide's 100-fold greater anti-angiogenic activity compared to lenalidomide [1] makes it the compound of choice. Lenalidomide or pomalidomide substitution would require substantially higher concentrations to achieve comparable vascular effects, potentially introducing off-target confounding. This scenario stems directly from Evidence_Item 2.

Biomarker-Guided DLBCL Translational Research and Companion Diagnostic Development

Investigators developing biomarker-stratified approaches for DLBCL can utilize avadomide's differential clinical activity profile: classifier-positive patients (enriched T-cell/macrophage tumor microenvironment) achieve median PFS of 6 months versus 1.5 months in classifier-negative patients [1]. This 4-fold PFS difference provides a robust efficacy differential for validating predictive biomarkers or optimizing patient selection strategies in translational studies. This scenario is directly supported by Evidence_Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avadomide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.